molecular formula C11H6ClF3N2 B3390131 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 954217-22-2

2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B3390131
CAS No.: 954217-22-2
M. Wt: 258.62 g/mol
InChI Key: NJFWOTADMZCHSZ-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine is a high-value chemical scaffold designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrimidine heterocycle substituted with a chloro group at the 2-position and a 3-(trifluoromethyl)phenyl moiety at the 4-position, creating an electron-deficient system ideal for constructing molecular libraries and targeting therapeutic enzymes. The chloro group serves as an excellent leaving group, enabling efficient nucleophilic aromatic substitution reactions to generate diverse 2-substituted pyrimidine derivatives for structure-activity relationship studies. The presence of the trifluoromethyl group, a well-known pharmacophore in medicinal chemistry, enhances membrane permeability and metabolic stability while influencing electron distribution throughout the system. This molecular architecture is particularly valuable in developing kinase inhibitors, epigenetic modulators, and various small-molecule therapeutics, with the potential for targeting cancer, inflammatory diseases, and central nervous system disorders. Researchers utilize this compound as a versatile intermediate in cross-coupling reactions, scaffold diversification, and bioisostere replacement strategies. The compound is provided with comprehensive analytical characterization data to ensure research reproducibility. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate handling protocols for laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-16-5-4-9(17-10)7-2-1-3-8(6-7)11(13,14)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFWOTADMZCHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954217-22-2
Record name 2-chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine
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Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for the 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine Core

The construction of the central pyrimidine (B1678525) framework of this compound can be accomplished through several convergent synthetic pathways. These methods often involve the condensation of multiple components to build the heterocyclic ring system in a single step, offering efficiency and atom economy.

Multi-Component Cyclocondensation Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a one-pot process. These reactions are highly valued for their efficiency, reduction of waste, and the ability to generate structural diversity.

One effective approach to the pyrimidine core involves the reaction of urea with a β-dicarbonyl compound bearing a trifluoromethylphenyl group. This method relies on the classical pyrimidine synthesis, where the N-C-N unit of urea condenses with a C-C-C unit of the dicarbonyl compound to form the six-membered ring. For instance, the reaction of 1-(3-(trifluoromethyl)phenyl)butane-1,3-dione with urea in the presence of a catalyst proceeds to form the corresponding 4-[3-(trifluoromethyl)phenyl]-6-methylpyrimidin-2(1H)-one. Subsequent chemical modifications would then be necessary to arrive at the target molecule.

Reactant 1Reactant 2Catalyst/ConditionsProduct
1-(3-(trifluoromethyl)phenyl)butane-1,3-dioneUreaAcid or Base Catalyst, Reflux6-Methyl-4-[3-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one

Acid catalysis plays a crucial role in promoting the cyclocondensation reactions necessary for pyrimidine ring formation. The acid activates the carbonyl groups of the reactants, facilitating nucleophilic attack by the nitrogen atoms of urea. This approach is fundamental to many pyrimidine syntheses, including the Biginelli reaction and its variants. The use of a Brønsted or Lewis acid can significantly influence the reaction rate and yield. In a typical procedure, a ketone, an aldehyde, and urea are condensed in the presence of an acid catalyst to form a dihydropyrimidinone, which can then be oxidized to the corresponding pyrimidine.

Reactant 1Reactant 2Reactant 3CatalystProduct
3'-(Trifluoromethyl)acetophenoneFormaldehyde (or equivalent)UreaHCl, H₂SO₄, or Lewis AcidDihydropyrimidine intermediate

The Biginelli reaction is a classic multi-component reaction that provides access to a wide range of functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) nih.govresearchgate.net. In the context of synthesizing the precursor for this compound, a Biginelli-type reaction would involve the condensation of 3-(trifluoromethyl)benzaldehyde, a β-ketoester such as ethyl acetoacetate, and urea under acidic conditions nih.gov. The resulting DHPM can then be subjected to an oxidation reaction to furnish the aromatic pyrimidine ring. This subsequent aromatization step is a key transformation to achieve the desired pyrimidine core.

Reactant 1Reactant 2Reactant 3CatalystIntermediate Product
3-(Trifluoromethyl)benzaldehydeEthyl acetoacetateUreaAcid (e.g., HCl)Ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Halogenation and Chlorination Strategies

The introduction of the chlorine atom at the 2-position of the pyrimidine ring is a critical step in the synthesis of the target compound. This is typically achieved through the chlorination of a corresponding hydroxypyrimidine precursor.

The conversion of a 2-hydroxypyrimidine to a 2-chloropyrimidine is a standard and widely used transformation in heterocyclic chemistry. This reaction is most commonly and effectively carried out using phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or pyridine. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

For the synthesis of this compound, the precursor 4-[3-(trifluoromethyl)phenyl]pyrimidin-2-ol is treated with phosphoryl chloride. The reaction is typically heated to ensure complete conversion. The use of a base can help to neutralize the HCl generated during the reaction and can also influence the reaction rate and outcome.

A general procedure involves heating the hydroxypyrimidine in neat phosphoryl chloride or in a high-boiling solvent. After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated.

Starting MaterialReagentConditionsProductYield
4-[3-(Trifluoromethyl)phenyl]pyrimidin-2-olPhosphoryl chloride (POCl₃)RefluxThis compoundHigh

This chlorination step is a key final transformation to yield the desired this compound.

Regioselective Chlorination Methodologies

The regioselective chlorination of the pyrimidine ring is a pivotal step in the synthesis of this compound. This transformation typically involves the conversion of a hydroxyl group at the 2-position of the pyrimidine ring to a chlorine atom. Phosphorus oxychloride (POCl₃) is a widely employed reagent for this purpose. The reaction of hydroxypyrimidines with POCl₃ is a well-established procedure for preparing chlorinated pyrimidines, which can then serve as intermediates for further chemical modifications nih.gov.

In a typical synthesis, 2-hydroxy-4-(trifluoromethyl)pyrimidine can be treated with a mixture of phosphorus oxychloride and phosphorus pentachloride to yield the desired 2-chloro-4-(trifluoromethyl)pyrimidine (B15870) guidechem.com. The use of a POCl₃/PCl₅ mixture is a robust method for chlorination indianchemicalsociety.com. The reaction is often heated to reflux to ensure complete conversion. The regioselectivity of this reaction is generally high, with the chlorine atom preferentially replacing the hydroxyl group at the 2-position.

The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride, is another powerful tool in the synthesis of chlorinated pyrimidines organic-chemistry.orgwikipedia.orgwikipedia.org. While primarily known for formylation, this reagent can also effect chlorination, particularly on heterocyclic systems rsc.org. The reaction proceeds through the formation of a chloroiminium ion, which acts as the reactive species wikipedia.org.

The table below summarizes common chlorinating agents and their typical reaction conditions for the synthesis of chloropyrimidines.

Chlorinating AgentTypical ConditionsReference
POCl₃Reflux, often with a base like pyridine or N,N-dimethylaniline nih.gov
POCl₃/PCl₅Heating guidechem.comindianchemicalsociety.com
Vilsmeier-Haack Reagent (DMF/POCl₃)0 °C to reflux rsc.org

Metal-Catalyzed Coupling Reactions for Aryl Substitution

Metal-catalyzed cross-coupling reactions are indispensable for introducing the 3-(trifluoromethyl)phenyl group onto the pyrimidine core. These reactions offer a versatile and efficient means of forming carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for the formation of aryl-pyrimidine linkages. This reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base nih.gov. For the synthesis of this compound, this would entail the reaction of 2,4-dichloropyrimidine (B19661) with 3-(trifluoromethyl)phenylboronic acid.

The regioselectivity of the Suzuki-Miyaura coupling on dihalopyrimidines can be controlled by the choice of catalyst, ligands, and reaction conditions. Research has shown that with 2,4-dichloropyrimidines, the coupling can be directed to occur preferentially at the C4 position. The use of specific palladium catalysts and ligands, such as XPhosPdG2/XPhos, can be crucial to avoid side reactions like debromination when working with brominated pyrimidines nih.gov. Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient for the coupling of various aromatic and alkynyl reagents to chloropyrimidine scaffolds researchgate.net.

The following table outlines a typical set of reagents for a Suzuki-Miyaura cross-coupling reaction to form an aryl-pyrimidine linkage.

Reagent TypeExample
Pyrimidine Substrate2,4-Dichloropyrimidine
Boronic Acid3-(Trifluoromethyl)phenylboronic acid
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃
SolventToluene, Dioxane, DMF

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are also valuable in pyrimidine synthesis. The Sonogashira coupling, for instance, allows for the introduction of alkynyl groups by reacting a halopyrimidine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base researchgate.net. While not directly forming the aryl-pyrimidine bond in this case, it represents the versatility of cross-coupling reactions in modifying the pyrimidine scaffold.

Heck and Negishi couplings also offer alternative routes for C-C bond formation. The Heck reaction couples a halide with an alkene, while the Negishi reaction utilizes an organozinc reagent. These methods broaden the scope of possible substitutions on the pyrimidine ring.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) reactions.

The reaction of 2-chloropyrimidines with various nucleophiles, such as amines and alkoxides, is a common strategy for derivatization. For example, amination of 2-chloropyrimidines with polyamines can lead to di-, tri-, and tetra-arylated products osi.lv. The regioselectivity of substitution on dichloropyrimidines is an important consideration, with the C4 position often being more reactive towards nucleophilic attack than the C2 position. However, in the case of this compound, the single chlorine atom at the 2-position is the primary site for substitution.

A study on the amination of 5-chloro-3-(4-chlorophenyl)- nih.govshd.org.rsnih.govtriazolo[4,3-a]pyrazine, a related heterocyclic system, demonstrated that substitution with various primary amines can proceed readily at room temperature in high yield beilstein-journals.org. This suggests that similar conditions could be applicable to this compound for the synthesis of diverse amine derivatives.

The following table provides examples of nucleophiles that can be used in substitution reactions with this compound.

Nucleophile TypeExampleProduct Type
AmineAniline, Piperidine2-Aminopyrimidine derivative
AlkoxideSodium methoxide2-Alkoxypyrimidine derivative
ThiolateSodium thiophenoxide2-(Thioether)pyrimidine derivative

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and solvent-free reactions, are being increasingly applied to the synthesis of heterocyclic compounds.

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods nih.govshd.org.rs. The application of ultrasound in the synthesis of pyrimidine derivatives has been shown to be effective for various reaction types, including multicomponent reactions, cyclocondensations, and cycloadditions nih.gov.

In the context of synthesizing pyrimidine precursors, ultrasound has been successfully employed. For instance, the synthesis of pyrimidine-2-thione derivatives from chalcones and thiourea under ultrasonic conditions resulted in significantly reduced reaction times (20-30 minutes) and high yields shd.org.rs. Similarly, the synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine was achieved with significantly shorter reaction times for each step under ultrasonic irradiation compared to conventional methods beilstein-archives.org. These findings suggest that ultrasound-assisted synthesis could be a viable and efficient green approach for the preparation of this compound and its precursors.

The benefits of ultrasound-assisted synthesis are summarized in the table below.

FeatureConventional HeatingUltrasound-Assisted Synthesis
Reaction TimeOften hoursTypically minutes to a few hours
Energy ConsumptionGenerally higherOften lower
Reaction YieldsVariableOften improved
Reaction ConditionsCan require high temperaturesOften milder conditions
Solvent-Free and Environmentally Benign Protocols

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. For the synthesis of pyrimidine derivatives, several environmentally benign methods have been explored, offering advantages such as reduced pollution, lower costs, and improved safety.

One prominent approach is the use of "Grindstone Chemistry," a solvent-free technique that involves grinding solid reactants together, often with a catalytic amount of a substance. researchgate.net This method, initiated by the mechanical transfer of energy through friction, can lead to high yields of dihydropyrimidinones under mild conditions. researchgate.net Catalysts like copper(II) chloride dihydrate (CuCl₂·2H₂O) have been effectively used in these multicomponent reactions. researchgate.net

Additionally, solvent-free syntheses of pyrimidine-5-carbonitrile derivatives have been achieved using magnetic nano Fe₃O₄ particles as a recyclable catalyst. Multicomponent reactions under aqueous conditions, sometimes facilitated by supramolecular catalysts like β-cyclodextrin, represent another green approach to synthesizing fused pyrimidine systems. acs.org These methods often feature operational simplicity, mild reaction conditions, and high product yields, making them attractive alternatives to traditional solvent-based syntheses. tandfonline.comresearchgate.net

Table 1: Comparison of Synthetic Protocols for Pyrimidine Derivatives

Protocol Catalyst/Conditions Key Advantages
Grindstone Chemistry CuCl₂·2H₂O / Grinding Solvent-free, mild conditions, high yields. researchgate.net
Magnetic Nanocatalysis Nano Fe₃O₄ Solvent-free, recyclable catalyst.
Aqueous Supramolecular Catalysis β-cyclodextrin / Water Environmentally benign solvent, catalyst reusability. acs.org

Mechanistic Investigations of Key Synthetic Steps

Elucidation of Reaction Pathways for Pyrimidine Core Formation

The formation of the pyrimidine core is a fundamental process in heterocyclic chemistry, with several established mechanistic pathways. The de novo biosynthesis of pyrimidines, for instance, involves the cyclization of carbamoyl aspartate to dihydroorotate, which is then oxidized to orotate, the key pyrimidine precursor. nih.govcreative-proteomics.comdavuniversity.org

In laboratory synthesis, cycloaddition reactions are a common and versatile strategy for constructing the pyrimidine ring. mdpi.com These reactions can be classified based on the number of atoms contributed by each component to the final ring structure.

[4+2] Cycloaddition: This is one of the most prevalent methods, often involving the reaction of a 1,3-diaza-1,3-butadiene derivative with an alkyne. This pathway leads to the formation of two new carbon-nitrogen bonds and a carbon-carbon bond, efficiently constructing the six-membered ring. mdpi.com

[3+3] Cycloaddition: This approach can involve the reaction of an enaminone with urea or amidine derivatives. mdpi.com

Multicomponent Reactions: More complex strategies, such as [3+1+1+1] cycloadditions, can assemble the pyrimidine ring from simpler starting materials like amidines and alcohols through a sequence of condensation and dehydrogenation steps. mdpi.com

A one-pot, three-component reaction has been developed for the synthesis of 5-(trifluoromethyl)pyrimidine derivatives, which proceeds through a trifluoromethylation-cyclization strategy. researchgate.netresearchgate.net This method involves the radical addition of a trifluoromethyl source to an enaminone, followed by oxidation and subsequent intramolecular cyclization with an amidine to form the pyrimidine ring. researchgate.net

Understanding Catalytic Roles and Intermediates

Catalysts play a crucial role in modern pyrimidine synthesis, enhancing reaction rates, yields, and selectivity. Both metal-based and metal-free catalysts are employed.

Lewis and Brønsted Acids: Acids like trifluoroacetic acid (TFA) and zinc bromide (ZnBr₂) can catalyze cycloaddition reactions by activating the reactants. mdpi.com

Transition Metals: Copper(II) catalysts are particularly effective in cycloaddition reactions involving alkynes and nitrogen-containing molecules like amidines. mdpi.com Palladium catalysts are also used for C-H trifluoromethylation of heterocycles, often requiring a directing group to achieve regioselectivity. nih.gov

Organocatalysis: In environmentally benign protocols, organocatalysts are utilized to promote multicomponent reactions under mild conditions. tandfonline.com

A key intermediate in many pyrimidine syntheses is the Meisenheimer complex , a negatively charged species formed during nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In the functionalization of chloropyrimidines, the stability of this intermediate dictates the regioselectivity of the substitution. Quantum mechanics calculations have been used to understand the LUMO (Lowest Unoccupied Molecular Orbital) distributions in dichloropyrimidines, explaining why nucleophilic attack often preferentially occurs at the C4 position over the C2 position. wuxiapptec.comstackexchange.com

Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Modification at the Pyrimidine Ring Positions (2, 4, 5, 6)

The pyrimidine ring is amenable to various substitution reactions, with the chlorine atom at the C2 position being a particularly useful handle for derivatization.

Position 2: The C2-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. It can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities. nih.govchemrxiv.orgrsc.org Microwave-assisted synthesis has been shown to accelerate these substitution reactions. nih.gov

Position 4: The C4 position, bearing the trifluoromethylphenyl group, is also a site of nucleophilic attack, and the selectivity between C2 and C4 substitution in dichloropyrimidines is a well-studied phenomenon influenced by substituents on the ring. wuxiapptec.comstackexchange.com While the phenyl group is not a leaving group, modifications to the synthetic precursors can allow for different aryl or alkyl groups to be installed at this position.

Position 5: This position can be functionalized, for example, by introducing a carboxamide group. nih.gov One-pot multicomponent reactions have been developed to selectively synthesize 5-trifluoromethyl pyrimidine derivatives. researchgate.net

Position 6: While less commonly derivatized in this specific scaffold, electrophilic substitution reactions can occur at this position in other pyrimidine systems, suggesting potential for functionalization.

Table 2: Potential Modifications at Pyrimidine Ring Positions

Position Type of Reaction Potential Functional Groups
2 Nucleophilic Aromatic Substitution (SNAr) -NR¹R², -OR, -SR, -Alkyl, -Aryl
4 (Via precursor modification) Varied aryl and heteroaryl groups
5 Various -Halogen, -NO₂, -CN, -CONH₂, -CF₃
6 Electrophilic/Nucleophilic Substitution -Halogen, -Alkyl, -Aryl

Substitutions on the Trifluoromethylphenyl Moiety

The trifluoromethylphenyl ring provides another avenue for structural modification. The trifluoromethyl (-CF₃) group itself is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can influence the regioselectivity of such reactions. mdpi.comresearchgate.netacs.org

Electrophilic Aromatic Substitution: Further substitution on the phenyl ring, such as nitration or halogenation, is possible, although the existing trifluoromethyl group will direct incoming electrophiles primarily to the meta-positions relative to itself.

Nucleophilic Aromatic Substitution: If additional leaving groups (like halogens) are present on the phenyl ring, SNAr reactions can be performed.

Direct C-H Functionalization: Modern methods for direct C-H trifluoromethylation of heteroaromatic systems have been developed, which could potentially be adapted to further functionalize the phenyl ring, although this is less common than modifying the pyrimidine core. nih.govnih.gov

The ability to modify both the pyrimidine core and the peripheral phenyl ring makes this compound a highly versatile scaffold for creating novel and complex molecules.

Synthesis of Fused Heterocyclic Systems Containing the Pyrimidine Scaffold

The versatile reactivity of the this compound core allows for its use as a key building block in the synthesis of various fused heterocyclic systems. The presence of the chloro substituent at the 2-position provides a reactive site for nucleophilic substitution, which is often the initial step in the annulation of a new ring. The trifluoromethylphenyl group at the 4-position significantly influences the electronic properties of the pyrimidine ring and the biological activity of the resulting fused systems.

Commonly synthesized fused systems include, but are not limited to, pyrazolo[3,4-d]pyrimidines, triazolo[4,5-d]pyrimidines, and thiazolo[5,4-d]pyrimidines. The synthesis of these systems typically involves the reaction of this compound with appropriate binucleophiles such as hydrazines, guanidine, or thiourea and its derivatives.

A general and efficient pathway to synthesize pyrazolo[3,4-d]pyrimidine derivatives involves the initial substitution of the chlorine atom at the C2 position of the pyrimidine ring with a hydrazine moiety, followed by an intramolecular cyclization. For instance, the reaction of a 2-chloropyrimidine with hydrazine hydrate can yield a 2-hydrazinylpyrimidine intermediate. This intermediate can then undergo cyclization, often facilitated by reagents like triethyl orthoformate or by heating, to form the fused pyrazole ring. While specific examples starting from this compound are not detailed in the provided search results, this general strategy is a cornerstone in the synthesis of such fused systems.

Similarly, the construction of a triazolo[4,5-d]pyrimidine ring can be achieved by reacting the 2-chloropyrimidine with hydrazine, followed by treatment with a source of a single carbon atom, such as formic acid or an orthoformate, to facilitate the closure of the triazole ring. Another approach involves the reaction with thiosemicarbazide followed by oxidative cyclization.

For the synthesis of thiazolo[5,4-d]pyrimidines, a common strategy involves the reaction of the 2-chloropyrimidine with a bifunctional nucleophile containing both a thiol and an amino group, such as thioamides or thiourea. The reaction typically proceeds via an initial nucleophilic substitution of the chlorine atom by the sulfur atom of the thio-compound, followed by an intramolecular cyclization involving the amino group to form the fused thiazole ring.

The reaction conditions for these syntheses, including the choice of solvent, temperature, and catalyst, are crucial for achieving high yields and regioselectivity. The specific electronic nature of the 4-[3-(trifluoromethyl)phenyl] substituent will modulate the reactivity of the pyrimidine ring and may require optimization of standard procedures.

Below is a table summarizing hypothetical reaction parameters for the synthesis of various fused heterocyclic systems from this compound based on general synthetic strategies for analogous compounds.

Fused SystemBinucleophileReagents/ConditionsProduct
Pyrazolo[3,4-d]pyrimidineHydrazine hydrate1. EtOH, reflux; 2. HC(OEt)3, reflux4-[3-(Trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine
Triazolo[4,5-d]pyrimidineHydrazine hydrate1. EtOH, reflux; 2. HCOOH, reflux4-[3-(Trifluoromethyl)phenyl] nih.govnih.govmdpi.comtriazolo[4,5-d]pyrimidine
Thiazolo[5,4-d]pyrimidineThiourea1. EtOH, reflux; 2. Oxidizing agent (e.g., I2, K3[Fe(CN)6])2-Amino-4-[3-(Trifluoromethyl)phenyl]thiazolo[5,4-d]pyrimidine

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Variations with Modulated Molecular Interactions

The biological activity of pyrimidine (B1678525) derivatives is highly dependent on the nature and position of their substituents. For analogs of 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine, modifications to the trifluoromethyl group, the halogen at the 2-position, and the aryl moiety at the 4-position have profound impacts on molecular interactions and subsequent biological outcomes.

Impact of Trifluoromethyl Group Position and Number on Molecular Recognition

The trifluoromethyl (-CF3) group is a critical substituent in drug design due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. nih.gov Its placement on the phenyl ring is crucial for optimizing interactions with target proteins. In a closely related series of inhibitors, the 4-(trifluoromethyl)pyrimidine (B162611) core was found to be essential for activity. When the substituents at the 2- and 4-positions of the pyrimidine ring were reversed, the resulting compound lost its biological activity, highlighting the specific requirement for the trifluoromethyl group's electronic influence at the C4 position of the pyrimidine. acs.org

While direct SAR studies comparing the positional isomers (ortho, meta, para) of the trifluoromethyl group on the C4-phenyl ring of this specific compound are not extensively detailed in the available literature, general principles suggest that the meta-position, as seen in this compound, offers a distinct vector for the substituent that can avoid steric clashes while engaging in favorable interactions within a protein's binding pocket. For instance, in the development of acs.orgnih.govacs.orgtriazolo[1,5-a]pyrimidine-based anti-tumor agents, the introduction of a 4-fluoro-3-(trifluoromethyl)phenylamino group was found to be highly favorable for increasing anti-tumor activity, underscoring the importance of the meta-CF3 substitution pattern. nih.gov

Influence of Halogen Substitutions (Chlorine, Fluorine)

The halogen at the C2 position of the pyrimidine ring is a key determinant of activity. The chloro group in this compound serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), a common reaction in the synthesis of compound libraries for screening. acs.org However, its role often extends beyond being a synthetic handle.

In SAR studies of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a potent inhibitor of AP-1 and NF-κB activation, the 2-chloro substituent was found to be optimal and essential for activity. acs.org This suggests the chlorine atom itself is involved in crucial interactions with the biological target. The study demonstrated that replacing the 2-chloro group with other substituents like methyl, cyano, or phenyl resulted in inactive compounds. Notably, only the 2-fluoro analog retained some inhibitory activity, indicating a strong preference for a halogen at this position. acs.org

Position 2 SubstituentRelative Activity
-Cl (Chlorine) Optimal
-F (Fluorine) Active
-CH3 (Methyl) Inactive
-CF3 (Trifluoromethyl) Inactive
-CN (Cyano) Inactive
-Ph (Phenyl) Inactive
Table 1: Impact of Substitutions at the C2-Position on the Biological Activity of a 4-(Trifluoromethyl)pyrimidine Analog. Data sourced from SAR studies on an inhibitor of AP-1 and NF-κB activation. acs.org

Effects of Different Aryl and Alkyl Substituents

While the 3-(trifluoromethyl)phenyl group is a specific feature of the title compound, exploring other aryl and alkyl substituents at the C4-position is a standard strategy in medicinal chemistry to probe the binding pocket of a target. In the aforementioned study of 2-chloro-4-(trifluoromethyl)pyrimidine (B15870) analogs, replacing the 4-trifluoromethyl group with a methyl group led to a significant loss of activity. acs.org This underscores the specific electronic and steric properties conferred by the trifluoromethyl group that are necessary for potent biological action in that particular series.

In broader studies on 2,4-disubstituted pyrimidines, the nature of the group at the C4-position is consistently shown to be a primary driver of potency and selectivity against various targets, such as protein kinases. nih.govnih.gov The aryl group often serves to anchor the molecule in a hydrophobic pocket of the target enzyme, and substituents on this ring can form additional hydrogen bonds or van der Waals interactions to enhance binding affinity.

Molecular Design Principles for Modulating Specific Biological Target Interactions

The development of potent and selective inhibitors based on the pyrimidine scaffold requires a sophisticated approach to molecular design, leveraging both mechanistic understanding and advanced synthetic strategies.

Rational Design Based on Mechanistic Insights

Rational drug design relies on understanding the three-dimensional structure of the biological target, often a protein kinase. acs.orgmdpi.com For pyrimidine-based inhibitors, the design process frequently starts by modeling how the core scaffold mimics the adenine (B156593) base of ATP, allowing it to bind in the enzyme's hinge region. nih.gov

From this starting point, substituents are rationally designed to exploit specific features of the ATP binding site. For a compound like this compound, a typical rational design strategy would involve:

Hinge Binding: Ensuring the pyrimidine nitrogen atoms form key hydrogen bonds with the backbone of the kinase hinge region.

Hydrophobic Pocket Occupancy: Positioning the 3-(trifluoromethyl)phenyl group to occupy a nearby hydrophobic pocket, with the trifluoromethyl group potentially interacting with specific residues to enhance affinity and selectivity.

Solvent Front Exposure: The 2-chloro group often points towards the solvent-exposed region. This position is a prime site for modification to improve physicochemical properties like solubility or to introduce vectors for further substitution without disrupting core binding interactions.

Molecular docking studies on various 2,4-disubstituted pyrimidine inhibitors have confirmed that minor changes in substitution can lead to significant alterations in binding modes, which in turn affects inhibitory activity. nih.gov

Combinatorial Chemistry Approaches in SAR Exploration

To efficiently explore the vast chemical space around a promising scaffold like 2-chloro-4-arylpyrimidine, combinatorial chemistry is an indispensable tool. wikipedia.org This approach allows for the rapid synthesis of a large number of related compounds, or a "library," by systematically combining different chemical building blocks. acs.orgnih.gov

The synthesis of libraries based on the 2,4-disubstituted pyrimidine core often involves a multi-step process where the chloro-substituent is leveraged for diversification. A common strategy includes:

Core Synthesis: Preparation of a versatile intermediate, such as a 2,4-dichloropyrimidine (B19661) derivative.

Diversification at C4: A Suzuki or Stille coupling reaction can be used to introduce a wide variety of aryl or heteroaryl groups at the 4-position.

Diversification at C2: The more reactive 2-chloro group can then be displaced with a library of amines, alcohols, or other nucleophiles to generate the final matrix of compounds.

This combinatorial approach was used to explore the SAR of the previously mentioned inhibitors of AP-1 and NF-κB, where libraries of 2,4,5-substituted pyrimidines were synthesized from various β-keto esters and subsequently amidated to yield the final compounds for screening. acs.org Such methods are crucial for systematically mapping the SAR and identifying optimal substituents for potency and selectivity.

Mechanistic Investigations of Biological Activity Non Clinical

Inhibition of Molecular Targets and Pathways

The inhibitory activity of pyrimidine (B1678525) derivatives has been evaluated against several key molecular targets and pathways integral to cellular regulation.

Transcription Factor Inhibition (e.g., NF-κB, AP-1)

A significant body of research has focused on the inhibitory effects of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a derivative of the pyrimidine core structure, on the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov These transcription factors are critical regulators of gene expression involved in inflammatory and immune responses. nih.gov

Studies have identified this compound as a potent inhibitor of transcription mediated by both NF-κB and AP-1. nih.gov The activation of these factors triggers the production of pro-inflammatory cytokines and other cellular regulators. nih.gov By blocking their activation, this pyrimidine derivative can modulate these inflammatory pathways. nih.gov Structure-activity relationship (SAR) studies have been conducted to understand the chemical features essential for this inhibitory activity. These studies revealed that the carboxamide group at the 5-position of the pyrimidine ring is critical for its inhibitory function. nih.gov Modifications at other positions, such as the 2- and 4-positions, were also explored to optimize activity and bioavailability. nih.gov

Mitochondrial Complex III Inhibition Studies

A comprehensive literature search did not yield specific studies investigating the inhibitory effects of 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine on mitochondrial complex III.

Enzyme Kinase Inhibition Studies

There were no specific enzyme kinase inhibition studies found for this compound in the reviewed literature.

In Vitro Studies of Molecular Interactions

In vitro models have been instrumental in elucidating the molecular interactions of pyrimidine derivatives with their cellular targets.

Receptor Binding Studies and Ligand-Target Interactions

Specific receptor binding studies and detailed ligand-target interaction analyses for this compound were not identified in the available scientific literature.

Cell-Based Assays for Pathway Modulation (excluding toxicity/safety)

Cell-based assays have been crucial in confirming the pathway-modulating effects of pyrimidine derivatives. The inhibitory activity of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide on NF-κB and AP-1 was validated using such assays. nih.govnih.gov These experiments demonstrated the compound's ability to block the expression of genes regulated by these transcription factors. nih.gov

For instance, studies have shown that this compound effectively blocks the levels of Interleukin-2 (IL-2) and Interleukin-8 (IL-8) in Jurkat cells, which are human T lymphocyte cells. nih.gov The production of these cytokines is known to be regulated by NF-κB and AP-1. The potent activity of this compound in these cell-based models underscores the significance of these transcription factors as therapeutic targets. nih.gov

The table below summarizes the inhibitory activities of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide and its analogues from cell-based assays.

CompoundTarget PathwayCell LineOutcome
N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (Compound 1)NF-κB, AP-1Jurkat CellsPotent inhibitor of NF-κB and AP-1 activation
2-Fluoro analogue of Compound 1NF-κB, AP-1Not specifiedComparable activity to Compound 1
2-Methyl analogue of Compound 1NF-κB, AP-1Not specifiedComparable in vitro activity to Compound 1
4-Methyl, Ethyl, Chlorine, or Phenyl analogues of Compound 1NF-κB, AP-1Not specifiedNo substantial loss of activity

Broad Spectrum Biological Activities (Mechanistic Focus)

Antimicrobial (Antibacterial, Antifungal) Activity Mechanisms

The pyrimidine scaffold is a cornerstone in the development of novel antimicrobial agents, largely because its structure is analogous to purines and pyrimidines found in nucleic acids, allowing for interaction with essential cellular components like genetic material and enzymes. gsconlinepress.comnih.gov Derivatives of pyrimidine have been the subject of extensive research, leading to the discovery of compounds with significant antibacterial and antifungal properties. nih.gov

Antibacterial Mechanisms: The antibacterial action of pyrimidine derivatives is often attributed to their ability to inhibit essential bacterial enzymes or interfere with cellular processes. nih.gov While the precise molecular targets of this compound are not extensively detailed in the available literature, the mechanisms of structurally related compounds provide insight. A prominent strategy involves the inhibition of bacterial enzymes that are vital for survival. For example, some heterocyclic compounds have been optimized as inhibitors of bacterial carbonic anhydrases, enzymes that regulate pH homeostasis and are essential in various bacteria. acs.org The disruption of this enzymatic activity compromises the bacterium's ability to survive in its microenvironment.

Antifungal Mechanisms: A primary mechanism by which pyrimidine-based compounds exert their antifungal effects is through the disruption of the fungal cell membrane's integrity. mdpi.com This is frequently achieved by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane that is absent in mammals, making it an attractive therapeutic target. mdpi.com The key enzyme in the ergosterol biosynthesis pathway, lanosterol (B1674476) 14α-demethylase (CYP51), is a common target for azole and some pyrimidine antifungal agents. mdpi.comnih.gov Molecular docking studies and in-vitro assays have shown that 2-phenylpyrimidine (B3000279) derivatives can act as CYP51 inhibitors. nih.gov

Research on the structurally similar compound, 2-chloro-N-phenylacetamide, suggests a mechanism involving binding to ergosterol itself, which disrupts the plasma membrane. nih.govscielo.br Additionally, this compound may inhibit DNA synthesis through the inhibition of thymidylate synthase. nih.govscielo.br However, for other antifungal chloro-acetamides, activity was not linked to ergosterol binding or cell wall damage, indicating that the mechanism can vary even among similar structures. scielo.br The trifluoromethyl group present in the title compound is known to enhance properties such as lipophilicity, which can influence the molecule's ability to penetrate cell membranes and interact with intracellular targets. researchgate.net

The antimicrobial potential of various pyrimidine derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), as shown in the table below.

Compound TypeMicroorganismStrainMIC (μg/mL)Source
2-chloro-N-phenylacetamideAspergillus flavusClinical Strain16 - 256 nih.govscielo.br
2-chloro-N-phenylacetamideCandida albicansFluconazole-Resistant128 - 256 scielo.br
2-chloro-N-phenylacetamideCandida parapsilosisFluconazole-Resistant128 - 256 scielo.br
Pyrido[2,3-d]pyrimidine DerivativeStaphylococcus aureusN/A4 - 20 (μmol/L) mdpi.com
Pyrido[2,3-d]pyrimidine DerivativeBacillus subtilisN/A4 - 20 (μmol/L) mdpi.com

Anti-Inflammatory Modulatory Effects at a Molecular Level

Pyrimidine derivatives are recognized for a wide range of biological activities, including potent anti-inflammatory properties. nih.govresearchgate.net The molecular mechanism underlying these effects is often linked to the inhibition of crucial enzymes in the inflammatory cascade. rsc.orgnih.gov

A primary mechanism of action for pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) (like PGE2), key mediators of inflammation, pain, and fever. rsc.orgnih.gov There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation. nih.gov

Many pyrimidine derivatives have been specifically designed and evaluated as selective COX-2 inhibitors. nih.govmdpi.com This selectivity is a critical attribute, as inhibiting COX-2 while sparing COX-1 can provide anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Studies on various pyrimidine derivatives have demonstrated a higher affinity for the COX-2 isoform than for COX-1. nih.gov The inclusion of a trifluoromethyl (CF3) group in a molecule, as seen in this compound, is a common strategy in medicinal chemistry to enhance pharmacological effects and improve pharmacokinetic properties. researchgate.net

In addition to COX inhibition, some pyrimidine-based compounds have been investigated as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX). nih.gov The 5-LOX enzyme is responsible for the production of leukotrienes, another class of inflammatory mediators. nih.gov Dual inhibition presents a comprehensive approach to managing inflammation by targeting multiple pathways.

The inhibitory potency of these compounds is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 values for COX-1 versus COX-2 is used to determine the selectivity of the inhibitor.

Compound TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Source
Pyrimidine Derivative L1>1000.14>714 nih.gov
Pyrimidine Derivative L2>1000.18>555 nih.gov
Cyanopyrimidine Derivative 3bN/A0.20N/A mdpi.com
Cyanopyrimidine Derivative 5bN/A0.18N/A mdpi.com
Cyanopyrimidine Derivative 5dN/A0.16N/A mdpi.com
Meloxicam (Reference Drug)25.10.11228 nih.gov
Celecoxib (Reference Drug)N/A0.17N/A mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. By employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), researchers can accurately predict the ground-state molecular structure. researchgate.netnih.gov This process involves calculating the molecule's minimum energy conformation, which provides key data on bond lengths, bond angles, and dihedral angles.

For a molecule like 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine, DFT calculations would reveal the precise spatial arrangement of its pyrimidine (B1678525) and trifluoromethylphenyl rings. Studies on similar substituted pyrimidines and chlorophenyl compounds have demonstrated that DFT accurately computes these structural parameters, which often show good agreement with experimental data from techniques like X-ray crystallography. nih.govniscpr.res.in The electronic structure analysis provides insights into the distribution of electrons, which is crucial for understanding the molecule's stability and reactivity.

Table 1: Illustrative Geometric Parameters from DFT Optimization

ParameterDescriptionTypical Calculated Value (Example)
Bond Length (C-Cl)The distance between the Carbon atom on the pyrimidine ring and the Chlorine atom.~1.75 Å
Bond Length (C-N)The distance between adjacent Carbon and Nitrogen atoms within the pyrimidine ring.~1.34 Å
Bond Angle (N-C-N)The angle formed by the two Nitrogen atoms and the intervening Carbon atom in the pyrimidine ring.~126°
Dihedral AngleThe torsion angle between the plane of the pyrimidine ring and the plane of the phenyl ring.Variable, depends on rotational barrier

HOMO-LUMO Analysis for Reactivity and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. ekb.egnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, this analysis would help predict its susceptibility to chemical reactions and its electron transfer capabilities. The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com

Table 2: Example Frontier Molecular Orbital Energy Data

ParameterDescriptionIllustrative Value (eV)
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital; relates to electron-donating ability.-6.8
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first empty electron orbital; relates to electron-accepting ability.-1.5
Energy Gap (ΔE = ELUMO - EHOMO)Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.5.3

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolfram.com It is highly effective for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net MEP maps use a color spectrum where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the fluorine atoms of the trifluoromethyl group, highlighting them as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential might be observed on the hydrogen atoms, indicating sites for nucleophilic interaction. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules in a dynamic or interactive context, such as predicting how a ligand might bind to a biological target or how its conformation changes over time.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), typically a protein or enzyme. researchgate.net This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. ymerdigital.cominformahealthcare.com For pyrimidine derivatives, which are known to interact with various kinases, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a target protein. researchgate.netnih.gov

A docking study of this compound against a specific kinase, for instance, would involve placing the molecule into the protein's binding pocket in various conformations and scoring them based on binding energy. The results would highlight the most stable binding mode and provide a binding affinity score (e.g., in kcal/mol), indicating the strength of the interaction. ymerdigital.com

Table 3: Representative Molecular Docking Results

Target Protein (Example)Binding Affinity (kcal/mol)Key Interacting Residues (Example)Type of Interaction
Epidermal Growth Factor Receptor (EGFR)-8.5Leu718Hydrophobic
Met793Hydrogen Bond
Focal Adhesion Kinase (FAK)-9.2Cys502Hydrogen Bond
Leu553Hydrophobic

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. By simulating the movements and interactions of atoms and molecules, MD can assess the stability of a ligand-protein complex, analyze conformational changes, and calculate binding free energies. mdpi.commdpi.com

For a complex involving this compound and a target protein, an MD simulation would track the system's trajectory over a period (e.g., nanoseconds). rsc.org Analysis of this trajectory, often by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm the stability of the binding pose predicted by docking. mdpi.comarabjchem.org These simulations are computationally intensive but offer a more realistic view of the molecular interactions in a simulated physiological environment. tandfonline.com

Prediction of Physicochemical Parameters Relevant to Molecular Behavior

Theoretical calculations can provide significant insights into the physicochemical properties of a molecule, which are fundamental to its behavior. For this compound, computational methods can predict spectroscopic parameters and nonlinear optical properties.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts can aid in the structural elucidation of the molecule. The chemical shifts of the hydrogen and carbon atoms in the pyrimidine and phenyl rings would be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups. For instance, the protons on the phenyl ring would likely exhibit downfield shifts due to the deshielding effect of the trifluoromethyl group.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C-C ring vibrations, and vibrations associated with the C-Cl and C-CF3 bonds. A study on 2-chloro-4-(trifluoromethyl)pyridine (B1345723) using DFT (B3LYP/6-311++G(d,p)) has reported calculated vibrational frequencies. These can serve as a reference for predicting the vibrational spectrum of this compound. The presence of the 3-(trifluoromethyl)phenyl group would introduce additional vibrational modes corresponding to the phenyl ring and the second trifluoromethyl group.

Table 2: Selected Theoretically Predicted Vibrational Frequencies for the Analogous Compound 2-chloro-4-(trifluoromethyl)pyridine

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C-H stretching3100 - 3000
C=C/C=N stretching (ring)1600 - 1400
C-F stretching1300 - 1100
C-Cl stretching800 - 600

Data based on theoretical calculations for 2-chloro-4-(trifluoromethyl)pyridine and general ranges for the specified bonds.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Theoretical calculations can predict the NLO properties of a molecule, primarily through the calculation of the first hyperpolarizability (β).

Theoretical studies on pyrimidine derivatives have shown that their NLO properties can be significant. For the analogous compound 2-chloro-4-(trifluoromethyl)pyridine, a theoretical study has been conducted to evaluate its NLO behavior. The calculated first hyperpolarizability (β) for this molecule suggests that it possesses NLO properties. The introduction of the 3-(trifluoromethyl)phenyl group in this compound would likely enhance the NLO response due to the increased conjugation and the presence of an additional strong electron-withdrawing group.

Table 3: Theoretical Non-Linear Optical Properties of an Analogous Pyrimidine Derivative

ParameterTheoretical Value
Dipole Moment (μ)Varies with computational method
First Hyperpolarizability (β)Indicates potential for NLO activity

Note: The specific values are highly dependent on the computational method and basis set used. The table indicates the parameters that are typically calculated to assess NLO properties.

Further computational studies focusing specifically on this compound are necessary to provide more accurate and detailed predictions of its molecular behavior and to fully assess its potential in various applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Expected Vibrational Modes:

C-H vibrations: The aromatic C-H stretching vibrations of the phenyl and pyrimidine (B1678525) rings are anticipated in the 3100-3000 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations will appear at lower frequencies.

C=C and C=N stretching: The characteristic ring stretching vibrations of the pyrimidine and phenyl rings, involving C=C and C=N bonds, are expected in the 1600-1400 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region.

CF₃ vibrations: The trifluoromethyl group will exhibit strong characteristic bands. The symmetric and asymmetric stretching vibrations are expected around 1350 cm⁻¹ and 1140 cm⁻¹, respectively. The CF₃ bending and rocking modes will be present at lower wavenumbers.

A comparative analysis of FT-IR and FT-Raman spectra would be crucial for a complete vibrational assignment, as some modes may be more active in one technique than the other due to selection rules. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in assigning the observed vibrational frequencies to specific normal modes of the molecule.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Pyrimidine & Phenyl RingsC=C and C=N Stretching1600 - 1400
C-ClStretching800 - 600
CF₃Asymmetric Stretching~1350
CF₃Symmetric Stretching~1140

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of "2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine" by providing information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, trifluoromethyl, and pyrimidine nitrogen atoms. The protons on the phenyl ring will likely appear as a complex multiplet pattern due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbons of the pyrimidine ring will show characteristic chemical shifts. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-H8.5 - 9.5150 - 165
Phenyl-H7.5 - 8.5120 - 140
Pyrimidine-C-150 - 165
Phenyl-C-120 - 140
C-Cl-155 - 165
C-CF₃-120 - 130 (quartet)
CF₃-120 - 125 (quartet)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to assign the protons on the phenyl and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the assignment of the carbon atoms attached to protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the phenyl ring and the pyrimidine ring, as well as the positions of the chloro and trifluoromethyl substituents.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. By performing GIAO calculations, theoretical ¹H and ¹³C chemical shifts for "this compound" can be obtained. These calculated values can then be correlated with the experimental data to provide a high degree of confidence in the structural assignment. Discrepancies between the experimental and computed shifts can also provide insights into conformational effects or solvent interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For "this compound," the molecular ion peak (M⁺) would be expected, and its accurate mass would confirm the elemental composition. The isotopic pattern of the molecular ion, specifically the M+2 peak due to the presence of the ³⁷Cl isotope, would be a characteristic feature.

The fragmentation of the molecule under electron ionization would likely involve the loss of the chlorine atom, the trifluoromethyl group, or cleavage of the bond between the phenyl and pyrimidine rings. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Table 3: Expected Mass Spectrometry Fragments

FragmentDescription
[M]⁺Molecular Ion
[M-Cl]⁺Loss of a chlorine radical
[M-CF₃]⁺Loss of a trifluoromethyl radical
[C₄H₂ClN₂]⁺Pyrimidine fragment
[C₇H₄F₃]⁺Trifluoromethylphenyl fragment

Emerging Research Areas and Future Academic Perspectives

Role of 2-Chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine in the Development of Advanced Chemical Tools and Probes

The inherent reactivity of the 2-chloro substituent on the pyrimidine (B1678525) ring makes this compound an excellent starting point for the development of advanced chemical tools and probes. The chlorine atom serves as an effective leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of various functional moieties. This feature enables the synthesis of a diverse library of molecules designed for specific research purposes.

Researchers can conjugate reporter molecules, such as fluorophores or biotin tags, to the pyrimidine scaffold. These modified compounds can then be used to visualize and track biological processes or to identify and isolate protein targets through affinity purification. The trifluoromethylphenyl group plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and binding affinity, which can be fine-tuned to enhance target specificity and cellular permeability. The development of such probes is essential for advancing our understanding of complex biological systems.

Potential for Integration into Novel Materials (excluding specific products or commercialization)

The field of materials science presents another promising avenue for the application of this compound. The pyrimidine core is a nitrogen-rich heterocycle known for its electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions. These characteristics are highly desirable in the design of functional organic materials.

The introduction of the trifluoromethyl group can significantly enhance the properties of resulting materials. This group is known to improve thermal stability, influence molecular packing, and alter the electronic nature of the molecule. Consequently, derivatives of this compound are being explored as building blocks for novel materials with tailored optical, electronic, or luminescent properties. researchgate.net Research in this area focuses on understanding how the molecular structure can be systematically modified to control the macroscopic properties of the material for potential use in areas like organic electronics or sensor technology.

Advancements in Catalytic Approaches for Sustainable Synthesis

The synthesis of pyrimidine derivatives has been a major focus of organic chemistry, and modern research emphasizes the development of sustainable and efficient catalytic methods. ijsat.org Traditional synthesis routes often require harsh conditions and produce significant waste. nih.gov Current academic efforts are directed towards greener alternatives that offer high yields and selectivity while minimizing environmental impact. eurekaselect.com

Advanced catalytic systems, including transition-metal catalysts and organocatalysts, are being employed for the construction of the pyrimidine core. researchgate.net Techniques such as multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from multiple starting materials, are particularly valuable. researchgate.net Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound is being investigated to accelerate reaction times and improve energy efficiency. nih.gov The development of magnetically recoverable nanocatalysts also represents a significant step towards sustainable synthesis, as they can be easily separated from the reaction mixture and reused. nih.gov

Catalytic ApproachDescriptionAdvantages
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction to form a single product.High atom economy, operational simplicity, reduced waste. researchgate.net
Magnetic Nanocatalysts Catalysts supported on magnetic nanoparticles.High catalytic activity, easy separation using an external magnet, recyclability. nih.gov
Ionic Liquids Salts with low melting points used as environmentally benign catalysts and solvents.Low volatility, thermal stability, potential for recyclability. researchgate.net
Ultrasound Irradiation Use of high-frequency sound waves to promote chemical reactions.Shorter reaction times, increased yields, enhanced reaction rates. nih.gov
Transition-Metal Catalysis Use of metals like Palladium (Pd) or Copper (Cu) to catalyze C-C and C-N bond formation.High efficiency and selectivity for complex pyrimidine synthesis. researchgate.net

Exploration of Novel Biological Targets through Mechanistic Studies (non-clinical)

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, found in numerous biologically active compounds. ijsat.org Derivatives of this compound serve as valuable tools for exploring novel biological targets in non-clinical mechanistic studies. By systematically modifying the core structure, researchers can create libraries of related compounds for screening against various cellular targets.

For instance, derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine (B15870) have been identified as potent inhibitors of key transcription factors like NF-kappa B and AP-1, which are involved in inflammatory responses. nih.govfigshare.com Other studies have focused on developing pyrimidine derivatives as inhibitors of specific protein kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases. smolecule.com These mechanistic studies, which investigate how these compounds interact with their biological targets at a molecular level, are crucial for validating new targets for future therapeutic development.

Synergistic Application of Computational and Experimental Methods in Compound Design and Analysis

The design and analysis of novel compounds based on the this compound scaffold are increasingly driven by a synergistic approach that combines computational modeling and experimental validation. rsc.org This integrated strategy accelerates the discovery process and provides deeper insights into molecular structure-activity relationships.

Computational tools such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis are used to predict how different derivatives will bind to a biological target and to estimate their potential activity. rsc.org Density Functional Theory (DFT) calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecules. researchgate.net These theoretical predictions then guide the experimental work, which involves the actual synthesis of the most promising compounds and their subsequent characterization using techniques like NMR and FT-IR spectroscopy. researchgate.net The biological activity is then tested through in vitro assays, and the experimental results are used to refine the computational models in an iterative cycle of design, synthesis, and testing. nih.gov

Method TypeTechniqueApplication in Pyrimidine Research
Computational Molecular DockingPredicts binding modes and affinity of derivatives to protein targets. rsc.orgnih.gov
Computational 3D-QSARRelates the 3D properties of molecules to their biological activity. rsc.org
Computational Density Functional Theory (DFT)Calculates molecular structure, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net
Experimental Chemical SynthesisPrepares novel pyrimidine derivatives for testing. frontiersin.org
Experimental Spectroscopic Analysis (NMR, FT-IR)Confirms the chemical structure of synthesized compounds. researchgate.net
Experimental In Vitro BioassaysMeasures the biological activity of compounds against specific targets (e.g., enzymes, cell lines). nih.gov

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-chloro-4-[3-(trifluoromethyl)phenyl]pyrimidine, and how can intermediates be characterized?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, a chloro-substituted pyrimidine core can react with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis . Intermediates are characterized using HPLC for purity (>95%), GC-MS for volatility assessment, and 1^1H/13^{13}C NMR to confirm regioselectivity. X-ray crystallography (as in and ) resolves structural ambiguities, particularly for trifluoromethyl group orientation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming bond angles and dihedral angles, especially for the trifluoromethylphenyl moiety (e.g., C–C bond precision of ±0.005 Å as in ). FT-IR identifies vibrational modes of C–Cl (650–750 cm1^{-1}) and CF3_3 (1100–1250 cm1^{-1}), while 19^{19}F NMR resolves trifluoromethyl splitting patterns (δ −60 to −70 ppm) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, FFP3 masks) and conduct reactions in fume hoods due to potential inhalation hazards. Waste containing chloro or trifluoromethyl groups must be segregated and treated via hydrolysis (e.g., alkaline conditions for dechlorination) before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dechlorinated analogs?

  • Methodological Answer : Kinetic studies using in situ 19^{19}F NMR can monitor trifluoromethyl stability. Lowering reaction temperatures (<80°C) and using anhydrous solvents (e.g., THF) reduce hydrolysis. Catalytic systems like Pd(OAc)2_2/XPhos improve coupling efficiency (>90% yield) while suppressing dehalogenation .

Q. How should researchers address contradictions in crystallographic vs. computational data for this compound?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., C10–N2–C11 vs. DFT predictions) may arise from crystal packing effects. Hybrid methods like QM/MM simulations (using Gaussian or ORCA) reconcile experimental SC-XRD data (e.g., ) with gas-phase optimizations, adjusting for solvent and lattice forces .

Q. What strategies enhance the compound’s stability in biological assays?

  • Methodological Answer : Stabilize the pyrimidine ring against metabolic degradation via deuteration at C5 or formulation in cyclodextrin complexes. LC-MS/MS tracking of plasma metabolites (e.g., hydroxylated derivatives) identifies vulnerable sites for structural modification .

Q. How can researchers design enzyme inhibition assays targeting trifluoromethylphenyl interactions?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to kinases (e.g., EGFR or BRAF). IC50_{50} values are determined via fluorogenic substrates (e.g., Z-LYTE™ assays), with molecular docking (AutoDock Vina) guiding mutagenesis studies on CF3_3-binding pockets .

Notes

  • Advanced questions emphasize mechanistic and interdisciplinary approaches, aligning with medicinal chemistry and materials science applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.